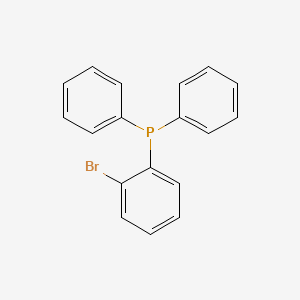
(2-溴苯基)二苯基膦
描述
Synthesis Analysis
The synthesis of related phosphine compounds involves the reaction of halobenzene derivatives with diphenylphosphine, utilizing palladium-catalyzed coupling reactions or direct phosphination methods. The presence of a bromo substituent in (2-Bromophenyl)diphenylphosphine suggests that its synthesis could similarly involve a halogenated precursor that undergoes a reaction with diphenylphosphine or its derivatives in the presence of a suitable catalyst or under specific reaction conditions.
Molecular Structure Analysis
Molecular structure analysis of compounds similar to (2-Bromophenyl)diphenylphosphine reveals that the phosphino groups can significantly alter the electronic and steric environment of the aromatic system to which they are attached. The introduction of the diphenylphosphine group can influence the reactivity and coordination behavior of the compound, making it an effective ligand in metal complexes. The phosphine moiety's lone pair of electrons is readily available for coordination, allowing for the formation of stable complexes with transition metals.
Chemical Reactions and Properties
Compounds containing diphenylphosphine groups participate in a variety of chemical reactions, primarily serving as ligands in coordination complexes. These complexes exhibit diverse reactivity, including facilitating catalytic processes such as hydrogenation, hydroformylation, and carbon-carbon coupling reactions. The bromo substituent in (2-Bromophenyl)diphenylphosphine may also partake in further reactions, such as Suzuki coupling, allowing for the extension of the molecular framework.
Physical Properties Analysis
The physical properties of (2-Bromophenyl)diphenylphosphine, such as solubility, melting point, and boiling point, are influenced by the presence of both the bromo and diphenylphosphine groups. These groups impact the compound's polarity, molecular weight, and intermolecular interactions, affecting its behavior in different solvents and conditions.
Chemical Properties Analysis
The chemical properties of (2-Bromophenyl)diphenylphosphine are characterized by its reactivity as both a phosphine and a bromoaromatic compound. The phosphine group can act as a soft base, forming complexes with soft acids like transition metals, while the bromo group can undergo nucleophilic substitution reactions, offering multiple pathways for chemical modifications and functionalization.
For further detailed studies and specific examples of synthesis, reactions, and applications of similar compounds, the following references provide valuable insights:
- (Müller & Lachmann, 1992) - Discusses the molecular structures of bromo-substituted diphenylphosphine compounds and their chelating capabilities.
- (Puddephatt & Thompson, 1976) - Describes reactions of platinum and gold compounds with diphenylphosphine, highlighting the reactivity of phosphine ligands in organometallic chemistry.
- (Kumar et al., 2013) - Details the synthesis, coordination behavior, and catalytic studies of bisphosphomide ligands, providing insights into the complexation and reactivity of phosphine-containing compounds.
科学研究应用
有机发光二极管 (OLED)
- (2-溴苯基)二苯基膦已被用于合成有机发光二极管 (OLED) 的化合物,特别是作为电子传输和空穴阻挡层,显示出 OLED 技术中高功率效率的潜力 (Tan 等,2016).
有机金属化学
- 该化合物对金属衍生物(如铂和金)表现出反应性,在有机金属合成中有用。它可以裂解铂 (II) 和金 (I/III) 的甲基衍生物中的甲基-金属键 (Puddephatt & Thompson, 1976).
- 在另一项研究中,它与萘醌衍生物反应,生成四芳基鏻盐,突出了其在有机金属反应中的多功能性 (Mironov 等,2015).
分子结构分析
- 专注于三溴化铑 (III) 二水合物与二苯基膦反应的研究揭示了分子结构的见解,有助于理解复杂的有机金属化学 (Howard 等,2020).
聚合物科学
- 该化合物被用于创建聚合物锚定的膦功能,展示了在新材料开发中的应用 (Naaktgeboren 等,2010).
催化
- 其衍生物已被探索用于催化应用,例如铃木-宫浦交叉偶联反应,这在有机化合物的合成中至关重要 (Shin 等,2009).
- 它还被用于合成新的手性二膦配体,用于不对称氢化,这是手性化合物生产中的一个关键过程 (Duprat de Paule 等,2003).
安全和危害
属性
IUPAC Name |
(2-bromophenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIONUQPOXCUMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211392 | |
| Record name | (2-Bromophenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)diphenylphosphine | |
CAS RN |
62336-24-7 | |
| Record name | (2-Bromophenyl)diphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62336-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromophenyl)diphenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062336247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Bromophenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromophenyl)diphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-BROMOPHENYL)DIPHENYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8AQ9M4YUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

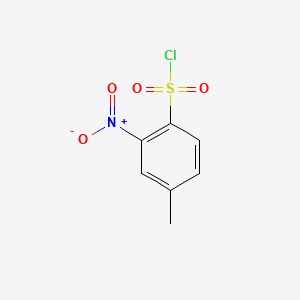
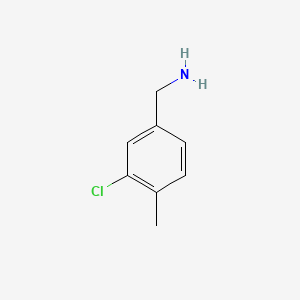
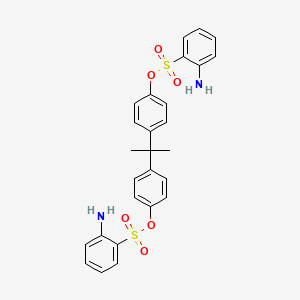
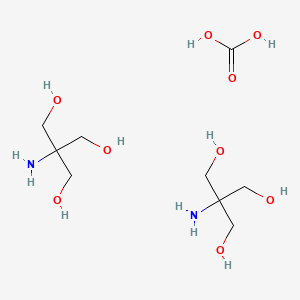
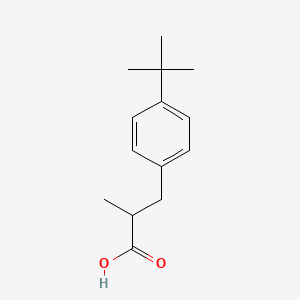
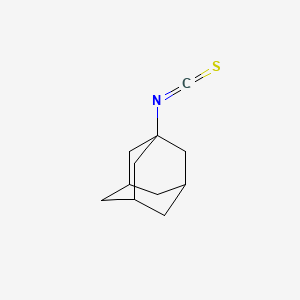
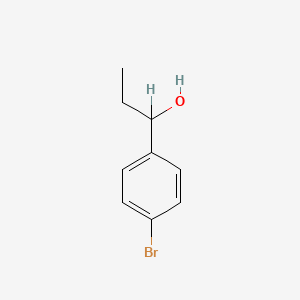
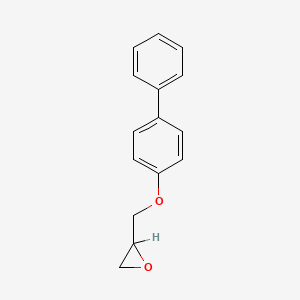

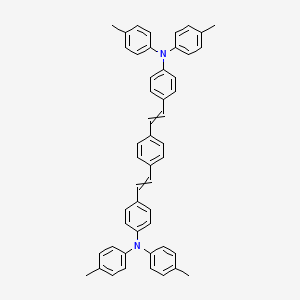
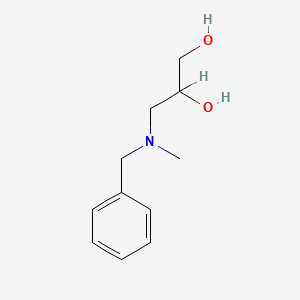

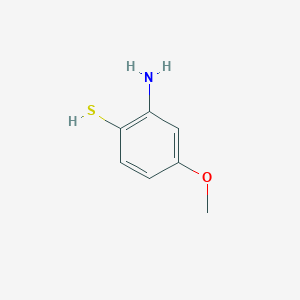
![Benzo[b]thiophene-2-carbonitrile](/img/structure/B1266706.png)